molecular formula C8H7IN2 B582186 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-15-6

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B582186
CAS No.: 1227270-15-6
M. Wt: 258.062
InChI Key: XXCIAOFNHZOPMW-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 2-position and a methyl group at the 5-position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine derivative .

Mechanism of Action

Target of Action

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine primarily targets the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for anticancer therapies.

Mode of Action

This compound acts as an inhibitor of FGFRs. It binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . By inhibiting FGFR activity, the compound disrupts the signaling required for tumor growth and survival.

Biochemical Pathways

The inhibition of FGFRs by this compound affects several key signaling pathways:

Pharmacokinetics

The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling proteins, resulting in reduced cell proliferation and increased apoptosis. At the cellular level, this translates to inhibited tumor growth, reduced metastatic potential, and increased sensitivity to other anticancer therapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

Comparison with Similar Compounds

Uniqueness: 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyrrole ring fused with a pyridine ring, along with an iodine substituent at the 2-position and a methyl group at the 5-position. This unique configuration contributes to its biological activity.

Biological Activities

1. Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition: The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Apoptosis Induction: Research has shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Cell cycle arrest and apoptosis
A54912.8Induction of apoptotic pathways

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It inhibits the activity of enzymes involved in the inflammatory process, particularly:

  • 5-Lipoxygenase (5-LO): It has been reported to inhibit 5-LO with an IC50 value of approximately 15 µM, which is significant for reducing leukotriene synthesis in inflammatory conditions .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains:

  • Bacterial Inhibition: The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µM .

Table 2: Antimicrobial Activity of this compound

BacteriaMIC (µM)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, treatment with this compound led to a significant reduction in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound demonstrated its ability to reduce paw edema in animal models by inhibiting leukotriene synthesis. The results were comparable to established anti-inflammatory drugs like indomethacin .

Properties

IUPAC Name

2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-6-3-7(9)11-8(6)10-4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCIAOFNHZOPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=C2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855743
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-15-6
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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